molecular formula C6H8Br2O4 B12434420 1,4-Dimethyl (2R,3S)-2,3-dibromobutanedioate CAS No. 17582-64-8

1,4-Dimethyl (2R,3S)-2,3-dibromobutanedioate

Cat. No.: B12434420
CAS No.: 17582-64-8
M. Wt: 303.93 g/mol
InChI Key: XQBOXCHKENCESQ-ZXZARUISSA-N
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Description

1,4-Dimethyl (2R,3S)-2,3-dibromobutanedioate (CAS 1186-98-7) is a brominated ester derivative of butanedioic acid. Its molecular formula is C₆H₈Br₂O₄, with a molecular weight of 303.933 g/mol . The compound features two bromine atoms at the 2R and 3S positions of the butanedioate backbone, along with methyl ester groups at the terminal carboxylates.

Properties

CAS No.

17582-64-8

Molecular Formula

C6H8Br2O4

Molecular Weight

303.93 g/mol

IUPAC Name

dimethyl (2S,3R)-2,3-dibromobutanedioate

InChI

InChI=1S/C6H8Br2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3/t3-,4+

InChI Key

XQBOXCHKENCESQ-ZXZARUISSA-N

Isomeric SMILES

COC(=O)[C@@H]([C@@H](C(=O)OC)Br)Br

Canonical SMILES

COC(=O)C(C(C(=O)OC)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl (2R,3S)-2,3-dibromobutanedioate typically involves the bromination of a suitable precursor, such as 1,4-dimethylbutanedioate. The reaction conditions often include the use of bromine (Br2) in the presence of a catalyst or under specific temperature and solvent conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl (2R,3S)-2,3-dibromobutanedioate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form 1,4-dimethyl (2R,3S)-2,3-dihydroxybutanedioate.

    Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the compound.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction and oxidation reactions can produce alcohols or carboxylic acids, respectively.

Scientific Research Applications

1,4-Dimethyl (2R,3S)-2,3-dibromobutanedioate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl (2R,3S)-2,3-dibromobutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the stereochemistry of the compound play a crucial role in its binding affinity and activity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor functions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Stereochemistry Key Properties
1,4-Dimethyl (2R,3S)-2,3-dibromobutanedioate C₆H₈Br₂O₄ 303.933 Ester, Bromine (2R,3S) High polarity due to ester groups; bromine enhances electrophilicity
(2R,3R)-1,4-Dibromo-2,3-dimethylbutane C₆H₁₂Br₂ 243.970 Bromine, Methyl (2R,3R) Nonpolar, lipophilic; lacks ester groups, limiting solubility in polar solvents
1,4-Dibromo-2,3-butanediol C₄H₈Br₂O₂ 247.91 Diol, Bromine Not specified Hydroxyl groups increase hydrophilicity; reactive in substitution reactions
DL-1,4-Dichloro-2,3-butanediol C₄H₈Cl₂O₂ 163.02 Diol, Chlorine rel-(2R,3S) Lower molecular weight; chlorine substitution reduces steric hindrance
Dimethyl (2S,3S)-2,3-dihydroxybutanedioate C₆H₁₀O₆ 178.14 Ester, Diol (2S,3S) Bromine-free analog; hydroxyl groups enable hydrogen bonding

Critical Analysis of Contradictions and Limitations

  • Stereochemical Variants : and list multiple stereoisomers (e.g., (2R,3R), (2S,3S)), which are often conflated in literature. The (2R,3S) isomer’s unique properties must be explicitly verified in experimental settings.
  • Data Gaps : Thermodynamic properties (e.g., melting point, solubility) for the target compound are absent in the provided evidence, necessitating further experimental characterization.

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